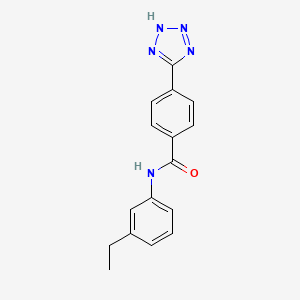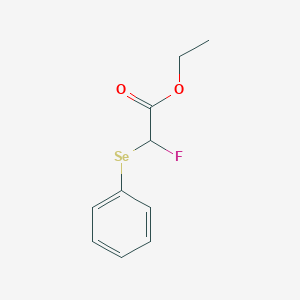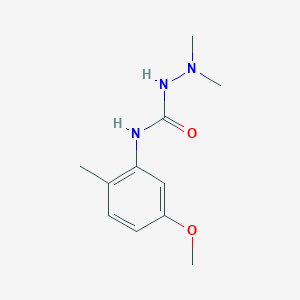
Nickel(3+) carbonate hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(3+) carbonate hydroxide (1/1/1) is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of nickel in the +3 oxidation state, combined with carbonate and hydroxide ions. It is often studied for its electrochemical properties and potential use in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(3+) carbonate hydroxide can be synthesized through various methods. One common approach involves the hydrothermal method, where nickel salts are reacted with carbonate and hydroxide sources under high temperature and pressure conditions. This method often results in the formation of hierarchical mesoporous structures .
Industrial Production Methods: In industrial settings, the production of nickel carbonate hydroxide typically involves the precipitation method. Nickel salts, such as nickel nitrate or nickel chloride, are reacted with sodium carbonate and sodium hydroxide. The reaction conditions, including pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Nickel(3+) carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) oxide under alkaline conditions.
Reduction: It can be reduced to nickel(II) compounds using reducing agents.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Bromine in alkaline conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate under controlled pH conditions.
Major Products:
Oxidation: Nickel(III) oxide.
Reduction: Nickel(II) hydroxide.
Substitution: Nickel salts with different anions.
Scientific Research Applications
Nickel(3+) carbonate hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and nanostructures.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is used in the production of supercapacitors, batteries, and as a catalyst for water splitting
Mechanism of Action
The mechanism by which nickel(3+) carbonate hydroxide exerts its effects is primarily through its electrochemical properties. The compound can participate in redox reactions, making it useful in energy storage and conversion applications. The molecular targets and pathways involved include the interaction with electrolytes and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Nickel(II) carbonate hydroxide: Similar in structure but with nickel in the +2 oxidation state.
Nickel(III) oxide: An oxidized form of nickel with similar electrochemical properties.
Nickel(II) hydroxide: Commonly used in batteries and has similar applications in energy storage
Uniqueness: Nickel(3+) carbonate hydroxide is unique due to the presence of nickel in the +3 oxidation state, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high redox potential and stability .
Properties
CAS No. |
142164-39-4 |
|---|---|
Molecular Formula |
CHNiO4 |
Molecular Weight |
135.71 g/mol |
IUPAC Name |
nickel(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI Key |
BELXICTXJZEPKL-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
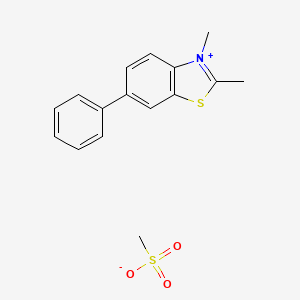
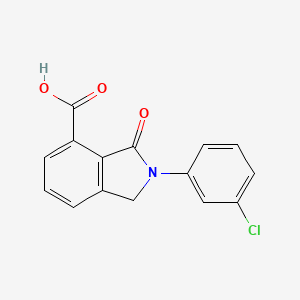
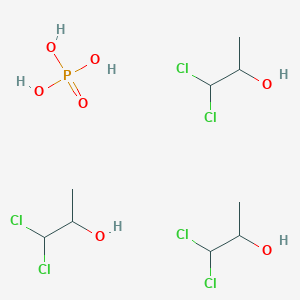
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
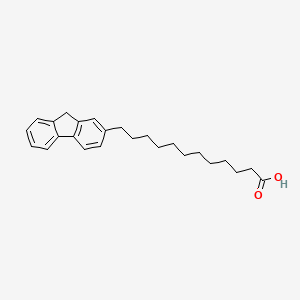

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
